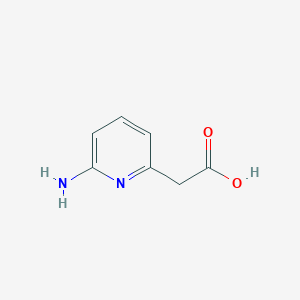

2-(6-Aminopyridin-2-yl)acetic acid

Descripción general

Descripción

2-(6-Aminopyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

The compound “2-(6-Aminopyridin-2-yl)acetic acid” is an organic compound . It is a solid substance with white or near-white crystals . It slightly dissolves in water but can dissolve better in organic solvents . This compound has a neutral pH value and is odorless . It has weak acidity and is prone to hydrolysis .

The preparation method of “this compound” is usually obtained by acylation reaction of 6-aminopyridine . A common acylating reagent is acetic anhydride, and the reaction conditions are generally basic, with appropriate temperatures and reaction times .

In terms of safety, “this compound” is relatively safe under normal use conditions, but basic laboratory safety operations still need to be followed . Direct contact with skin and eyes may cause irritation and inflammation . Appropriate personal protective equipment should be worn during operation, including laboratory gloves, goggles, and lab coats .

Actividad Biológica

Overview

2-(6-Aminopyridin-2-yl)acetic acid, a pyridine derivative, has garnered attention for its diverse biological activities. This compound features an amino group at the 6th position of the pyridine ring and an acetic acid moiety, which contributes to its reactivity and interaction with various biological targets. Research indicates that this compound can modulate enzyme activity, influence receptor interactions, and exhibit potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes by occupying their active sites, thus preventing substrate binding and catalytic activity.

- Receptor Modulation : It can also interact with receptors, altering their activity and potentially leading to various physiological effects.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies show that it may possess antimicrobial properties, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3-Aminopyridin-2-yl)acetic acid | Lacks specific binding properties | Limited enzyme interaction compared to this compound |

| 3-Aminopyridine | Lacks acetic acid moiety | Different solubility and receptor interaction profile |

| N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide | Similar amino group presence | Different reactivity due to additional functional groups |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Inhibition of Kinases : Research indicated that this compound could inhibit specific kinases involved in cancer progression. For instance, it showed moderate inhibitory activity against VEGFR2 kinase in vitro, suggesting its potential in cancer therapeutics .

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results showed an IC50 value of 27.1 μM against MDA-MB-231 cells, indicating significant cytotoxic potential .

- Anti-inflammatory Mechanisms : Another investigation into its anti-inflammatory properties revealed that it could inhibit TNF-α release from human blood cells, demonstrating its potential as an anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

2-(6-Aminopyridin-2-yl)acetic acid and its derivatives have been investigated for their potential in cancer therapy. Notably, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized that exhibit significant inhibitory activity against the MDA-MB-231 breast cancer cell line, with an IC value of 1.4 μM, outperforming established drugs like sorafenib (IC of 5.2 μM).

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. Studies indicate that certain compounds can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus, showcasing their potential as new antimicrobial agents.

Anti-inflammatory Effects

The compound's derivatives are also being explored for their anti-inflammatory properties. Preliminary studies suggest that these derivatives can reduce inflammatory markers in vitro and in vivo models, indicating potential therapeutic applications for chronic inflammatory diseases.

Pharmacology

Drug Development

In pharmaceutical research, this compound serves as a crucial building block for synthesizing new drugs targeting various diseases. Its derivatives are utilized in the development of compounds aimed at enhancing the efficacy of existing treatments or creating novel therapeutic agents .

Cardiovascular Applications

Certain derivatives have been studied for their antihypertensive properties, showing promise in lowering systolic blood pressure in animal models. This suggests a potential pathway for developing new medications aimed at treating hypertension.

Industrial Applications

Chemical Synthesis

The compound is employed in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a building block facilitates the creation of various biologically active compounds .

Environmental Monitoring

Due to its reactivity with pollutants, this compound is used in environmental monitoring and remediation efforts. Derivatives are utilized in sensors to detect harmful substances or in processes aimed at neutralizing pollutants.

Data Summary Table

| Application Area | Specific Use | Results/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC of 1.4 μM against MDA-MB-231 cell line |

| Antimicrobial activity | Inhibition of Candida albicans and Staphylococcus aureus | |

| Anti-inflammatory effects | Reduction of inflammatory markers in models | |

| Pharmacology | Drug development | Building block for new therapeutic agents |

| Cardiovascular applications | Decrease in systolic blood pressure | |

| Industrial Applications | Chemical synthesis | Used as a precursor for complex organic molecules |

| Environmental monitoring | Utilized in sensors for pollutant detection |

Case Studies

Case Study 1: Anticancer Activity

A study conducted by researchers synthesized several derivatives of this compound and evaluated their anticancer properties using standard cytotoxicity assays. The results indicated that specific modifications to the base structure significantly enhanced activity against cancer cell lines.

Case Study 2: Antimicrobial Properties

In another investigation, researchers focused on the antimicrobial efficacy of derivatives against clinical isolates of bacteria and fungi. The study highlighted the potential of these compounds as alternatives to conventional antibiotics.

Propiedades

IUPAC Name |

2-(6-aminopyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZVFUNJVYGZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658117 | |

| Record name | (6-Aminopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339195-51-6 | |

| Record name | 6-Amino-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339195-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Aminopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.